



Application Notes and Protocols for ERAP1-IN-2 Cell-Based Assays

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Compound of Interest		
Compound Name:	ERAP1-IN-2	
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Introduction

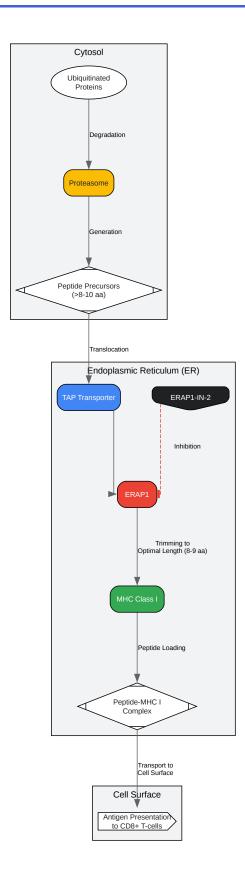
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] These peptide-MHC I complexes are then presented on the cell surface for surveillance by CD8+ T cells.[1][4] ERAP1's role is complex; it can either generate antigenic epitopes or destroy them by over-trimming.[1] This dual function makes ERAP1 a compelling target for therapeutic intervention in oncology and autoimmune diseases. [1][4]

ERAP1 inhibitors, such as **ERAP1-IN-2**, offer a promising strategy to modulate the immunopeptidome, the repertoire of peptides presented by MHC class I molecules. By inhibiting ERAP1, it is possible to alter the landscape of presented antigens, potentially revealing novel tumor neoantigens and enhancing the anti-tumor immune response.[5][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of ERAP1 inhibitors like **ERAP1-IN-2**.

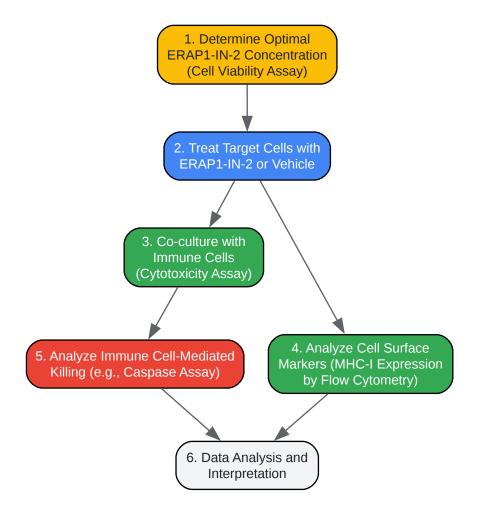
Signaling Pathway

The following diagram illustrates the role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for an inhibitor like **ERAP1-IN-2**.









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